ATX inhibitor 22

Autotaxin Enzyme inhibition FS-3 assay

ATX inhibitor 22 (CAS 2969213-59-8) is a novel, non-lipid, small-molecule autotaxin (ATX) inhibitor. It exhibits competitive inhibition of the ATX enzyme with an IC50 of 218.9 nM in an FS-3 hydrolysis assay, while demonstrating no detectable inhibitory activity against the lysophosphatidic acid receptor 1 (LPAR1) at concentrations up to 1000 nM.

Molecular Formula C19H17Cl3F2N2O4S
Molecular Weight 513.8 g/mol
Cat. No. B12417035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATX inhibitor 22
Molecular FormulaC19H17Cl3F2N2O4S
Molecular Weight513.8 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N(C1CCOCC1)C2=C(C=C(C(=C2)C(=O)NC3=CC(=C(C(=C3)F)Cl)F)Cl)Cl
InChIInChI=1S/C19H17Cl3F2N2O4S/c1-31(28,29)26(11-2-4-30-5-3-11)17-8-12(13(20)9-14(17)21)19(27)25-10-6-15(23)18(22)16(24)7-10/h6-9,11H,2-5H2,1H3,(H,25,27)
InChIKeyWKNIKXGBWCWGCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ATX Inhibitor 22: A Competitive, Water-Soluble Autotaxin Inhibitor with Defined LPAR1 Selectivity


ATX inhibitor 22 (CAS 2969213-59-8) is a novel, non-lipid, small-molecule autotaxin (ATX) inhibitor [1]. It exhibits competitive inhibition of the ATX enzyme with an IC50 of 218.9 nM in an FS-3 hydrolysis assay, while demonstrating no detectable inhibitory activity against the lysophosphatidic acid receptor 1 (LPAR1) at concentrations up to 1000 nM [1]. The compound possesses a molecular weight of 513.77 g/mol, a calculated logP of 3.68, and high aqueous solubility (>100 μg/mL) [1].

Why ATX Inhibitor 22 Cannot Be Simply Substituted with Other Autotaxin Inhibitors


Autotaxin inhibitors exhibit wide-ranging potency, selectivity, and physicochemical properties that critically impact experimental outcomes. Direct substitution with more potent inhibitors (e.g., PF-8380, IC50 = 2.8 nM [1]) may lead to off-target effects or altered pharmacokinetics, while inhibitors with poor solubility or dual LPAR1 activity (e.g., dual ATX/LPAR1 inhibitors [2]) can confound pathway analysis. ATX inhibitor 22 occupies a specific niche: it provides moderate ATX inhibition (218 nM) without LPAR1 antagonism and with high solubility, making it suitable for assays requiring ATX-specific blockade without confounding receptor activity or formulation challenges [2].

Quantitative Differentiation of ATX Inhibitor 22 Against Key Comparators


ATX Enzyme Inhibition: Moderate Potency with Clear Distinction from Lead Compounds

ATX inhibitor 22 (compound 11) inhibits ATX with an IC50 of 218.9 ± 25.2 nM in the FS-3 fluorogenic assay [1]. This is approximately 78-fold less potent than PF-8380 (IC50 = 2.8 nM) [2] and 25-fold less potent than S32826 (IC50 = 8.8 nM) [3], but 4.6-fold more potent than the inactive analog compound 14 (IC50 >1000 nM) [1].

Autotaxin Enzyme inhibition FS-3 assay

LPAR1 Selectivity: Complete Lack of Activity Confirms Pathway Specificity

ATX inhibitor 22 exhibits no detectable inhibitory activity against LPAR1 (IC50 >1000 nM) [1]. This contrasts sharply with dual ATX/LPAR1 inhibitors such as compound 1 (LPAR1 IC50 = 14 μM) and compound 2 (LPAR1 IC50 = 6 μM) [1], and with the clinically advanced GLPG1690, which has been associated with reproductive toxicity potentially linked to broader pathway effects [2].

LPAR1 Selectivity Off-target

Aqueous Solubility: >100 μg/mL Enables Simplified Formulation

ATX inhibitor 22 demonstrates high aqueous solubility (>100 μg/mL) [1]. This contrasts with many lipophilic ATX inhibitors that require complex solubilization strategies or have limited solubility (e.g., compound 14: 50 μg/mL) [1]. The high solubility facilitates direct dissolution in aqueous buffers for cell-based assays and simplifies in vivo formulation without the need for high concentrations of organic co-solvents.

Solubility Formulation In vivo

Competitive Inhibition Mechanism Confirmed via Kinetic Analysis

Kinetic studies using the FS-3 substrate demonstrate that ATX inhibitor 22 acts as a competitive inhibitor of ATX [1]. This mechanism is shared by the lead compound 1 (IC50 = 9 nM) but contrasts with some non-competitive or uncompetitive ATX inhibitors. Competitive inhibition ensures that the compound's efficacy is substrate-dependent, a critical consideration for interpreting results in assays with varying LPC concentrations.

Mechanism of action Competitive inhibition Kinetics

Optimal Research Applications for ATX Inhibitor 22 Based on Quantitative Evidence


Pathway Validation Studies Requiring ATX-Specific Inhibition Without LPAR1 Confounding

ATX inhibitor 22 is ideal for dissecting the ATX-LPA signaling axis in cellular models where LPAR1-mediated effects must be excluded. Its complete lack of LPAR1 activity [1] ensures that any observed changes in cell migration, proliferation, or gene expression are solely due to ATX inhibition, not receptor antagonism. This is particularly valuable when comparing results with dual ATX/LPAR1 inhibitors or LPAR1 antagonists.

In Vitro Assays Requiring Direct Aqueous Solubilization for Reproducible Dosing

The high aqueous solubility (>100 μg/mL) [1] of ATX inhibitor 22 allows researchers to prepare stock solutions directly in assay buffer, eliminating DMSO-induced artifacts and simplifying dose-response studies. This property is especially advantageous for long-term cell culture experiments, 3D organoid models, and microfluidic systems where solvent compatibility is critical.

Pharmacological Tool for Benchmarking Novel ATX Inhibitors in SAR Studies

With its well-characterized IC50 (218.9 nM), competitive mechanism, and complete LPAR1 selectivity [1], ATX inhibitor 22 serves as an excellent reference compound for structure-activity relationship (SAR) studies. Its moderate potency provides a clear benchmark for evaluating improved analogs, while its lack of receptor activity offers a clean baseline for assessing off-target effects.

In Vivo Proof-of-Concept Studies Where High Solubility Facilitates Formulation

The combination of defined pharmacokinetic predictors (logP 3.68, MW 513.77) and high solubility [1] positions ATX inhibitor 22 as a suitable candidate for early in vivo target engagement studies. Its solubility enables simple formulation in aqueous vehicles, reducing the confounding effects of complex excipients on ATX activity or animal physiology.

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